molecular formula C12H12BrNO2 B2403178 6-Bromo-4-methyl-indole-2-carboxylic acid ethyl ester CAS No. 18873-96-6

6-Bromo-4-methyl-indole-2-carboxylic acid ethyl ester

Cat. No. B2403178
CAS RN: 18873-96-6
M. Wt: 282.137
InChI Key: VBAJACDRVUGYSN-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-indole-2-carboxylic acid ethyl ester is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . Methyl 6-Bromoindole-4-carboxylate, a similar compound, is used as a reactant in the synthesis of potent, selective chymase inhibitors . Various methods of synthesis have been investigated due to the importance of this significant ring system .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular weight of 6-bromo-4-methyl-1H-indole-2-carboxylic acid is 254.08 . The InChI code for a similar compound, 1H-Indole-2-carboxylic acid, ethyl ester, is 1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .


Chemical Reactions Analysis

Indole derivatives have various biologically vital properties . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community . For example, the Fischer indole synthesis is a robust, clean, high-yielding process that generates minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 6-bromo-4-methyl-1H-indole-2-carboxylic acid has a melting point of 250-252 degrees .

Scientific Research Applications

Anticancer Research

Indole derivatives have garnered attention for their potential as anticancer agents. Researchers explore their effects on cancer cells, aiming to develop novel therapies. Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate may exhibit cytotoxic properties, making it a candidate for further investigation in cancer treatment .

Antimicrobial Activity

Indoles, both natural and synthetic, possess antimicrobial properties. Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate could be evaluated for its antibacterial, antifungal, or antiviral effects. Understanding its mechanism of action may contribute to combating infectious diseases .

Drug Development

Indole derivatives play a crucial role in drug discovery. Researchers explore their potential as lead compounds for developing new drugs. Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate could serve as a scaffold for designing novel pharmaceutical agents .

Integrase Inhibitors for HIV Treatment

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in viral replication. Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate might exhibit inhibitory effects, contributing to the development of antiretroviral therapies .

Chemical Synthesis and Methodology

Researchers explore novel synthetic methods for constructing indole derivatives. Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate could serve as a building block in various chemical transformations, enabling the creation of diverse molecules .

Biological Assays and Target Identification

Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate can be evaluated in biological assays to identify potential targets. Researchers investigate its interactions with cellular proteins, receptors, or enzymes, shedding light on its biological effects .

Safety and Hazards

For skin contact with similar compounds, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

The future directions of research on indole derivatives like 6-Bromo-4-methyl-indole-2-carboxylic acid ethyl ester could involve further investigation into their synthesis methods, their potential applications in treating various disorders, and their mechanisms of action .

properties

IUPAC Name

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJACDRVUGYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18873-96-6
Record name ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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